molecular formula C8H7N3O2 B3362185 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 959616-58-1

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B3362185
CAS No.: 959616-58-1
M. Wt: 177.16 g/mol
InChI Key: HWAWJUOUUUADEU-UHFFFAOYSA-N
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Description

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyridine and pyrimidine ring system with a methoxy group at the 2-position and a keto group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminopyridine with an appropriate β-ketoester, followed by cyclization and methoxylation steps. The reaction conditions often include:

    Condensation: Using 2-aminopyridine and a β-ketoester in the presence of a base such as sodium ethoxide.

    Cyclization: Heating the intermediate product to induce ring closure.

    Methoxylation: Introducing the methoxy group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the keto group, potentially converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.

Scientific Research Applications

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives:

    Similar Compounds: Pyrido[2,3-d]pyrimidin-7(8H)-one, 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one, and 2-Hydroxypyrido[2,3-d]pyrimidin-7(8H)-one.

    Uniqueness: The presence of the methoxy group at the 2-position provides unique chemical properties and biological activities compared to other derivatives. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-methoxy-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAWJUOUUUADEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CC(=O)NC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727989
Record name 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959616-58-1
Record name 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.87 g of ethyl (2E)-3-(4-amino-2-methoxypyrimidin-5-yl)acrylate in 50 mL of methanol, 2.31 g of a 28% sodium methoxide/methanol solution was added at room temperature, and the mixture was heated under reflux while stirring for 4 hours. The reaction mixture was cooled to room temperature, and the solvent was then distilled off under reduced pressure. To the resultant residue, a saturated aqueous ammonium chloride solution and chloroform were added, the organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The solid thus obtained was washed with diethyl ether to obtain 0.55 g of 2-methoxypyrido(2,3-d)pyrimidin-7(8H)-one as a yellow solid.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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